N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-tert-butylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The furan ring and hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amines and aldehydes. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and other analytes.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions and other molecules. This is primarily due to the presence of the hydrazide group, which can coordinate with metal centers, and the furan ring, which can participate in π-π interactions. These interactions enable the compound to act as a chemosensor, fluorescent probe, or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-tert-butylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the tert-butyl group and the furan ring
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)13-8-6-12(7-9-13)11-17-18-15(19)14-5-4-10-20-14/h4-11H,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
CSVYSIGWCNGPHM-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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